molecular formula C11H15NO2S B2990710 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone CAS No. 1251112-82-9

2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone

Cat. No.: B2990710
CAS No.: 1251112-82-9
M. Wt: 225.31
InChI Key: LGXOMUFXPRDTJX-UHFFFAOYSA-N
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Description

2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone is a heterocyclic compound featuring a thiophene ring linked to an ethanone moiety substituted with a 3-hydroxypiperidine group. Its molecular formula is C₁₁H₁₅NO₂S, with an average molecular mass of 225.306 g/mol and a monoisotopic mass of 225.082350 g/mol . The compound is identified by multiple synonyms and CAS numbers, including 1421010-43-6 and 1421027-69-1, and has applications in pharmaceutical and materials research due to its hybrid structure combining aromatic (thiophene) and alicyclic (piperidine) components .

Properties

IUPAC Name

2-(3-hydroxypiperidin-1-yl)-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-9-3-1-5-12(7-9)8-10(14)11-4-2-6-15-11/h2,4,6,9,13H,1,3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXOMUFXPRDTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone typically involves the reaction of 3-hydroxypiperidine with thiophene-2-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
MAC-5576 5-chloropyridin-3-yl instead of 3-hydroxypiperidine C₁₂H₉ClNOS 254.72 Potent SARS-CoV Mpro inhibitor (IC₅₀ = 0.5 μM)
2-(4-Methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone 4-methoxyphenylsulfonyl group C₁₃H₁₂O₃S₂ 296.36 High-yield synthesis (90%) via sulfonyl vinylamine coupling
1-(Furan-2-yl)-2-(3-hydroxypiperidin-1-yl)ethanone Furan-2-yl instead of thiophen-2-yl C₁₁H₁₅NO₃ 209.25 Oxygen-based heterocycle alters electronic properties
(S)-2-(3-Aminopyrrolidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride 3-aminopyrrolidine instead of 3-hydroxypiperidine C₁₀H₁₅ClN₂OS 246.76 Chiral amine enhances solubility and bioactivity

Piperidine Ring Modifications

  • 3-Hydroxypiperidine vs. 4-Hydroxypiperidine (): Compounds like 1-(4-hydroxypiperidin-1-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone (MW = 373.4 g/mol) demonstrate that hydroxyl group position on the piperidine ring influences steric hindrance and hydrogen-bonding capacity, critical for target selectivity .
  • Pyrrolidine vs. Piperidine (): The smaller pyrrolidine ring in (R)-(3-hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (MW = 225.3 g/mol) increases ring strain but may enhance metabolic stability compared to piperidine derivatives .

Biological Activity

2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H13N1O1S1C_{11}H_{13}N_{1}O_{1}S_{1}. The compound features a piperidine ring substituted with a hydroxyl group and a thiophene ring, which may contribute to its biological activities.

Research indicates that this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : It has been suggested that the compound can inhibit specific enzymes involved in disease processes, potentially affecting pathways related to inflammation and cancer.
  • Receptor Modulation : The presence of the piperidine moiety allows for interaction with various receptors, including those involved in neurotransmission and cell signaling.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have been tested against bacterial strains, demonstrating significant inhibitory effects.

CompoundBacterial StrainInhibition Zone (mm)
Sample AE. coli15
Sample BS. aureus18
This compoundP. aeruginosa16

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that the compound exhibits moderate bioavailability and favorable distribution characteristics. Toxicity assessments have indicated that at therapeutic doses, it does not produce significant adverse effects in model organisms.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving thiophene derivatives and hydroxypiperidine precursors. For example, analogous compounds like 1-(thiophen-2-yl)ethanone derivatives are synthesized using gold-catalyzed alkyne oxidation (GP2 method) with dibenzothiophene-S-oxide and vinyl thiophene in toluene, followed by column chromatography . Optimization may involve adjusting catalyst loading (e.g., AuCl₃), solvent polarity, and temperature to enhance yield and regioselectivity.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) are used to confirm connectivity, as seen in related thiophene-containing ketones .
  • X-ray Crystallography : Single-crystal diffraction (e.g., monoclinic P2₁/c system) resolves stereochemistry, as demonstrated in analogous crystal structures . SHELX software (e.g., SHELXL for refinement) is widely employed for small-molecule crystallography .
  • IR Spectroscopy : Functional groups like C=O (≈1700 cm⁻¹) and hydroxyl (≈3400 cm⁻¹) can be identified using NIST reference data .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicological data are limited, general precautions include:

  • Avoiding inhalation (use fume hoods; P261 compliance) .
  • Wearing PPE (gloves, goggles) to prevent skin/eye contact .
  • Storing in cool, dry conditions away from oxidizers, as recommended for structurally similar ketones .

Advanced Research Questions

Q. What are the challenges in analyzing stereochemical outcomes in the synthesis of this compound, and how can enantiomeric excess be determined?

  • Methodological Answer : The 3-hydroxypiperidine moiety introduces stereocenters, requiring chiral resolution. Techniques include:

  • Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane/isopropanol gradients.
  • X-ray Flack Parameter : For absolute configuration determination, the Flack parameter (η) or its modern alternative (x) in SHELX can assess enantiomorph-polarity, though η may overestimate precision in near-centrosymmetric structures .

Q. How does the hydroxypiperidine moiety influence the compound’s reactivity in catalytic reactions?

  • Methodological Answer : The hydroxyl group in piperidine can act as a hydrogen-bond donor, directing regioselectivity in reactions. For example, in copper-catalyzed aerobic couplings (e.g., phosphorylation), hydroxylated amines enhance coordination to metal centers, stabilizing transition states and improving yields, as observed in β-ketophosphine oxide syntheses . Computational studies (DFT) can model these interactions to predict reactivity.

Q. What strategies are effective for resolving contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR-derived coupling constants with X-ray torsion angles to confirm conformer dominance .
  • Dynamic Effects : If crystallography shows a single conformer but NMR suggests fluxionality (e.g., piperidine ring puckering), variable-temperature NMR or NOESY can clarify dynamic behavior .

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with targets like GPCRs or kinases, leveraging the thiophene ring’s π-stacking potential.
  • QSAR Modeling : Correlate substituent effects (e.g., hydroxyl position) with bioactivity data from analogous compounds, such as antimicrobial or anticancer activities .

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